
multiplolide B
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Multiplolide B is a 10-membered lactone obtained from 10-methyl-9,10-dihydro-2H-oxecin-2-one by the epoxidation of the double bond at position 3-4 and cis-dihydroxylation of the double bond at position 7-8, with further acylation of the hydroxy group at position 8 by a but-2-enoyl group. Multiplolide B was first isolated from the fungus Xylaria multiplex BCC 1111. It shows antifungal activity against Candida albicans. The epoxide group has cis-configuration, but its configuration relative to the other substituents was not established. It has a role as a metabolite and an antifungal agent. It is a lactone, an epoxide and a secondary alcohol.
Aplicaciones Científicas De Investigación
Boron Application in Agriculture
Boron (B), a micronutrient essential for plant growth, has been the focus of research due to its role in increasing crop yield. Studies have shown that foliar applications of boron significantly increase the number of branches and pods in field-grown soybeans, resulting in increased seed yield. This application technique is especially beneficial as it circumvents the limitations of soil application and directly addresses the plant's boron needs during critical growth stages. The increased boron accumulation in plant tissues suggests a reconsideration of the accepted range of soybean tolerance for boron, highlighting the importance of foliarly applied boron in agricultural practices (Schon & Blevins, 1990).
Boron's Impact on Seed Composition
Boron's involvement in nitrogen and carbon metabolism makes it a critical element affecting seed composition. Research indicates that foliar boron application can alter the composition of soybean seeds by increasing the content of protein, oleic acid, sucrose, glucose, and fructose. This alteration in seed composition under both well-watered and water-stressed conditions signifies boron's potential role in enhancing seed quality and addressing issues related to crop nutrition and stress management (Bellaloui et al., 2013).
Role in Atherosclerosis Prediction and Monitoring
Studies on oxidized phospholipids (OxPLs) on apolipoprotein B-100 particles (apoB) have demonstrated their predictive value in atherosclerosis. OxPLs are associated with the presence, extent, and progression of atherosclerosis, serving as significant predictors of cardiovascular events. These biomarkers provide crucial insights into the diagnosis and monitoring of cardiovascular diseases, emphasizing the importance of OxPLs in medical research and public health (Tsimikas et al., 2006).
Application in Plant Growth Optimization
The foliar application of boron is not limited to soybeans but extends to other crops like sunflowers. Research indicates that foliarly applied boron can increase both vegetative and reproductive growth in boron-deficient plants. This technique enhances the boron status of plant tops, including the capitulum, crucial for the plant's reproductive phase. The benefits observed in boron-deficient sunflower plants underscore the broader applicability of boron foliar application in agricultural practices aimed at optimizing plant growth (Asad et al., 2003).
Propiedades
Nombre del producto |
multiplolide B |
|---|---|
Fórmula molecular |
C14H18O6 |
Peso molecular |
282.29 g/mol |
Nombre IUPAC |
[(4R,6R,7S,8E)-7-hydroxy-4-methyl-2-oxo-3,11-dioxabicyclo[8.1.0]undec-8-en-6-yl] (E)-but-2-enoate |
InChI |
InChI=1S/C14H18O6/c1-3-4-12(16)19-11-7-8(2)18-14(17)13-10(20-13)6-5-9(11)15/h3-6,8-11,13,15H,7H2,1-2H3/b4-3+,6-5+/t8-,9+,10?,11-,13?/m1/s1 |
Clave InChI |
MKNCRDRXKFGNDG-BGEOUFIESA-N |
SMILES isomérico |
C/C=C/C(=O)O[C@@H]1C[C@H](OC(=O)C2C(O2)/C=C/[C@@H]1O)C |
SMILES canónico |
CC=CC(=O)OC1CC(OC(=O)C2C(O2)C=CC1O)C |
Sinónimos |
multiplolide B |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



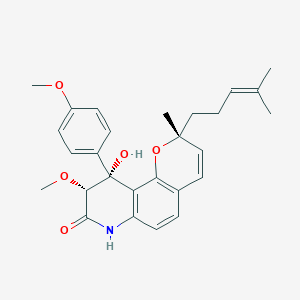
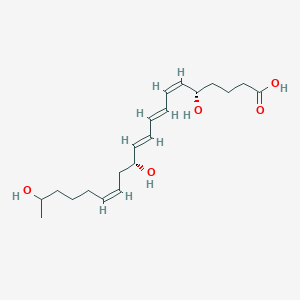
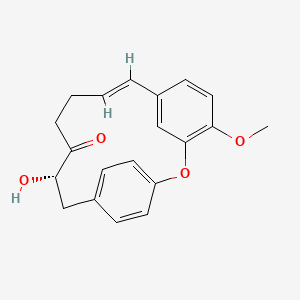


![(1S,2R,6S,7R,8R,11R)-4,5,7,11-tetrahydroxy-2,7-dimethylspiro[9-oxatricyclo[6.3.1.01,5]dodecane-6,3'-oxetane]-2',10-dione](/img/structure/B1246575.png)
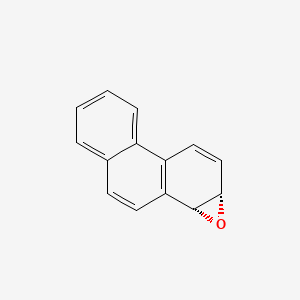
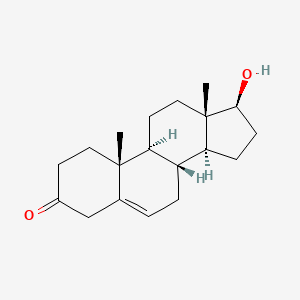

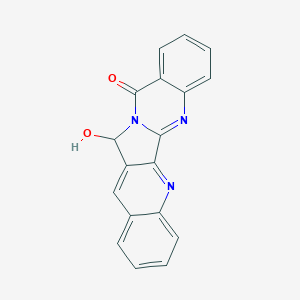
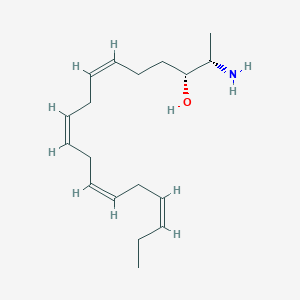
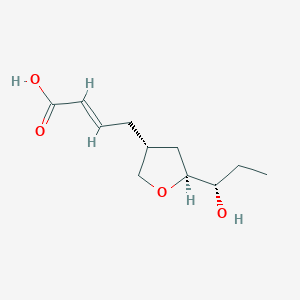
![7-hydroxy-1-(1-hydroxyethyl)-8-methyl-2,3,8,9a,10,12a-hexahydro-6H-benzo[cd]furo[2',3':5,6]pyrano[3,4-g]pyrrolo[1,2-a]indole-6,11(1H)-dione](/img/structure/B1246586.png)
![3-[4-[[[4-chloro-3-(trifluoromethyl)anilino]-oxomethyl]amino]phenoxy]-N-methylbenzamide](/img/structure/B1246588.png)